molecular formula C9H6N2O B1612001 Quinazoline-5-carbaldehyde CAS No. 873653-76-0

Quinazoline-5-carbaldehyde

Cat. No. B1612001
M. Wt: 158.16 g/mol
InChI Key: QEAFRGBHKFLHGU-UHFFFAOYSA-N
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Description

Quinazoline-5-carbaldehyde is a derivative of quinazoline, an organic compound with the formula C8H6N2 . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In recent years, transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine . Over 200 biologically active quinazoline and quinoline alkaloids have been identified .


Chemical Reactions Analysis

The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds . In this review, the progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized .


Physical And Chemical Properties Analysis

Quinazoline-5-carbaldehyde has a boiling point of 324.1±15.0C at 760 mmHg . It is a solid under normal conditions .

Safety And Hazards

Quinazoline-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, it is recommended to move the victim to fresh air .

Future Directions

Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, it has aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity . This presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

quinazoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-7-2-1-3-9-8(7)4-10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAFRGBHKFLHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601319
Record name Quinazoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-5-carbaldehyde

CAS RN

873653-76-0
Record name Quinazoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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